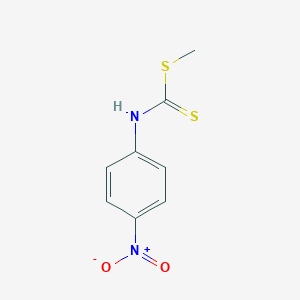

methyl N-(4-nitrophenyl)carbamodithioate

Description

Methyl N-(4-nitrophenyl)carbamodithioate is a carbamodithioate derivative characterized by a nitro-substituted phenyl group attached to a dithiocarbamate backbone. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as 1,3,4-thiadiazoles. For example, it reacts with pyrazol-4-yl ethanone derivatives to form hydrazine intermediates, which are further cyclized into antimicrobial agents . The nitro group at the para position enhances electron-withdrawing effects, influencing reactivity and biological activity. Synthesized derivatives of this compound have demonstrated notable antimicrobial efficacy against pathogens like E. coli, B. mycoides, and C. albicans, with four derivatives outperforming others in activity assays .

Properties

IUPAC Name |

methyl N-(4-nitrophenyl)carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-14-8(13)9-6-2-4-7(5-3-6)10(11)12/h2-5H,1H3,(H,9,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQUKCFFGTUWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156489 | |

| Record name | Carbanilic acid, dithio-p-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-40-6 | |

| Record name | Carbanilic acid, dithio-p-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbanilic acid, dithio-p-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Sodium Acetyl(4-methoxyphenyl)carbamodithioate

Methyl N-methyl-N-(4-methylphenyl)carbamodithioate

- Structure : Features dual methyl groups on the nitrogen and phenyl ring.

- Synthesis: Not explicitly detailed in evidence, but safety data indicate industrial use .

- Properties: Methyl groups enhance hydrophobicity and may improve stability. However, the absence of strong electron-withdrawing groups likely reduces reactivity in cyclization reactions compared to nitro analogs. No bioactivity data are available .

Dithiocarbamate-Substituted Benzothiazole Derivatives

- Structure : Incorporate a benzothiazole ring linked to dithiocarbamates (e.g., compound 4a: (Benzo[d]thiazol-2-ylcarbamoyl)methyl ethyl carbamodithioate).

- Synthesis : Achieved via coupling of chlorinated intermediates with amines and carbon disulfide, yielding derivatives with 72–86% efficiency .

- Structural divergence from nitro-phenyl derivatives may alter target specificity .

Substituent Effects on Reactivity and Bioactivity

Key Research Findings and Implications

- Nitro-Substituted Derivatives : The para-nitro group in this compound enhances electrophilicity, enabling efficient cyclization into bioactive thiadiazoles. This contrasts with methoxy- or methyl-substituted analogs, which exhibit reduced reactivity .

- Antimicrobial Performance : Derivatives of this compound show superior antimicrobial activity compared to other carbamodithioates, likely due to nitro-group-mediated interactions with microbial enzymes .

- Safety Considerations : Nitro-substituted compounds pose higher toxicity risks, necessitating stringent handling protocols compared to methylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.